molecular formula C14H15N3OS B2934611 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1206996-10-2

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2934611
CAS No.: 1206996-10-2
M. Wt: 273.35
InChI Key: UITILNQMTSDRSA-UHFFFAOYSA-N
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Description

2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic heterocyclic compound featuring an imidazole core substituted with an allyl group, a phenyl ring, and a thioacetamide side chain. This specific molecular architecture, particularly the imidazole ring, is a prominent scaffold in medicinal chemistry due to its extensive biological potential and its role as a key structural component in numerous therapeutic agents . The compound's core, the imidazole ring, is known for its amphoteric nature (ability to act as both an acid and a base) and significant solubility in polar solvents, which are favorable properties for drug-receptor interactions . Compounds containing the imidazole structure have demonstrated a wide spectrum of biological activities in research, including antibacterial, antifungal, antitumor, anti-inflammatory, and antidiabetic effects . The presence of the thioether linkage (-S-) and the acetamide moiety in this molecule may further influence its reactivity and potential to interact with biological targets, such as enzymes or receptors . The allyl substituent can offer a reactive handle for further chemical modification, making this compound a valuable intermediate for synthesizing more complex derivatives for structure-activity relationship (SAR) studies. As such, this chemical is provided as a high-purity intermediate for research purposes only, strictly for use in pharmaceutical development, chemical biology, and investigative biochemistry. It is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-2-8-17-12(11-6-4-3-5-7-11)9-16-14(17)19-10-13(15)18/h2-7,9H,1,8,10H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITILNQMTSDRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations .

Scientific Research Applications

Scientific Research Applications of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

This compound is a compound that belongs to the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with multiple receptors. They also exhibit different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Applications

This compound has several scientific research applications:

  • Chemistry It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
  • Biology The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents. Studies have demonstrated that imidazole derivatives, including this compound, possess significant antimicrobial properties, showing effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Medicine Research has shown that imidazole derivatives, including this compound, have potential anticancer properties and can be used in drug development.
  • Industry It is used in the development of new materials with specific properties, such as conductivity and stability.

Research indicates that this compound exhibits a range of biological activities, including antimicrobial activity. Studies have demonstrated that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through diffusion methods.

CompoundTarget BacteriaActivity
2-(4-substituted phenyl)-1-substituted imidazoleS. aureusEffective
2-(4-substituted phenyl)-1-substituted imidazoleE. coliEffective

Mechanism of Action

The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Biological Activity/Findings Reference
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) Triazinoindole + thioacetamide 5-methyl, 4-phenoxyphenyl High purity (95%); potential kinase inhibition
N-(5-Methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide (4c) Thiazole + tetrazole-thioacetamide 5-methyl-4-phenylthiazole, 1-methyltetrazole Selective cytotoxicity (IC50: 23.3 µM in A549 cells)
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole + triazole-thioacetamide 4-bromophenylthiazole, triazole linker Docking studies suggest α-glucosidase inhibition
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine + thioacetamide 3-cyano, 4,6-distyryl Synthesized via sodium acetate catalysis; unknown bioactivity
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Imidazole + thiazole-thioacetamide 4-chlorophenyl, p-tolyl, thiazole No reported bioactivity; structural similarity to target compound

Key Comparative Insights

Bioactivity Profile: Compound 4c (thiazole-tetrazole hybrid) exhibits selective anticancer activity against A549 lung adenocarcinoma cells, with minimal toxicity to healthy NIH/3T3 cells. This highlights the importance of the tetrazole moiety in enhancing selectivity . The target compound’s imidazole-thioacetamide scaffold may share these traits but lacks direct evidence of activity in the provided data.

Synthetic Accessibility: Thioacetamide derivatives are typically synthesized via nucleophilic substitution (e.g., reaction of thiols with chloroacetamides). For example, compound 24 was prepared using 4-phenoxyaniline and a triazinoindole-thioacetic acid precursor .

The allyl group in the target compound may introduce steric hindrance, affecting its pharmacokinetic properties compared to smaller substituents (e.g., methyl in 4c).

Physicochemical Properties :

  • While data for the target compound are absent, analogues like 9c and 4c show melting points and purity >95%, indicating stable crystalline forms suitable for drug development .
  • The presence of a thiazole ring (as in 7 ) could increase lipophilicity compared to the target compound’s imidazole core.

Biological Activity

2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. Its structural characteristics suggest potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound based on various studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H16_{16}N4_{4}OS2_{2}
  • Molecular Weight : 356.5 g/mol
  • CAS Number : 1206991-35-6

Synthesis

The synthesis of this compound typically involves the reaction of 1-allyl-5-phenyl-1H-imidazole-2-thiol with chloroacetamide under basic conditions, often using solvents like ethanol or methanol for purification through recrystallization.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity

Studies have demonstrated that imidazole derivatives, including this compound, possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through diffusion methods .

CompoundTarget BacteriaActivity
2-(4-substituted phenyl)-1-substituted imidazoleS. aureusEffective
2-(4-substituted phenyl)-1-substituted imidazoleE. coliEffective

Anticancer Potential

Research has indicated that compounds similar to this compound may inhibit cancer cell proliferation. A study focused on a series of derivatives as β-secretase inhibitors (BACE-1), which are crucial in Alzheimer's disease treatment. The most potent analog exhibited an IC50_{50} value of 4.6 μM, highlighting its potential as a lead structure for further drug development .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and subsequent modulation of these targets can lead to significant biological responses, such as inhibition of tumor growth or microbial activity.

Case Studies and Research Findings

Several studies have evaluated the biological activity of imidazole derivatives:

  • β-secretase Inhibition : A study synthesized a library of compounds related to this imidazole derivative, assessing their efficacy in inhibiting BACE-1. The findings revealed promising candidates with high predicted blood-brain barrier permeability and low cytotoxicity .
  • Antimicrobial Efficacy : A comparative study evaluated various imidazole derivatives against common pathogens, revealing that modifications in the phenyl ring significantly influenced antibacterial potency .
  • Anticancer Activity : Research highlighted the potential of imidazole derivatives in targeting cancer pathways, with specific emphasis on their role in apoptosis induction in cancer cells .

Q & A

Q. What advanced purification techniques address persistent impurities in final products?

  • Solution :
  • Preparative HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) for high-resolution separation .
  • Countercurrent Chromatography : Achieve purity >99% for polar impurities not resolved by silica gel .

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